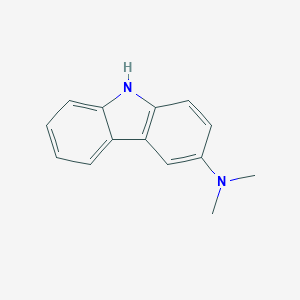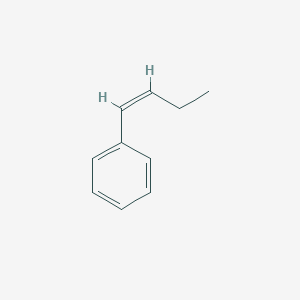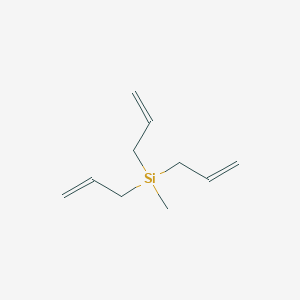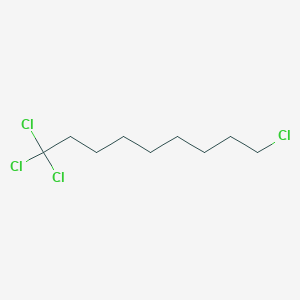
1,1,1,9-Tetrachlorononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,9-Tetrachlorononane (TCN) is a halogenated hydrocarbon that has been widely used in scientific research for its unique chemical properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. TCN is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 1,1,1,9-Tetrachlorononane is not well understood, but it is believed to act as an electrophilic reagent, reacting with nucleophilic functional groups such as alcohols, amines, and thiols. The reaction proceeds through the formation of an intermediate complex, which can undergo further chemical reactions such as elimination, substitution, or addition.
Efectos Bioquímicos Y Fisiológicos
1,1,1,9-Tetrachlorononane has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to humans and animals. Exposure to 1,1,1,9-Tetrachlorononane can cause skin irritation, respiratory problems, and damage to the liver and kidneys. 1,1,1,9-Tetrachlorononane is also classified as a possible carcinogen, although the evidence for its carcinogenicity is limited.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1,1,9-Tetrachlorononane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds, and its low cost, which makes it a cost-effective alternative to other halogenated hydrocarbons. The limitations of using 1,1,1,9-Tetrachlorononane include its toxicity, which requires careful handling and disposal, and its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1,1,1,9-Tetrachlorononane, including the development of new synthesis methods with improved yields and selectivity, the exploration of its potential as a reagent in asymmetric synthesis, and the investigation of its environmental fate and toxicity. Additionally, the use of 1,1,1,9-Tetrachlorononane as a surrogate for PCBs in environmental studies could be further explored, as it has the potential to provide valuable insights into the behavior and fate of these persistent pollutants in the environment.
In conclusion, 1,1,1,9-Tetrachlorononane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, material science, and environmental chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its unique chemical properties make it an important reagent in the field of organic chemistry. Further research is needed to fully understand the potential of 1,1,1,9-Tetrachlorononane and its limitations in scientific research.
Métodos De Síntesis
1,1,1,9-Tetrachlorononane can be synthesized through the reaction of 1,9-nonadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,1,1,9-Tetrachlorononane. The yield of 1,1,1,9-Tetrachlorononane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1,1,1,9-Tetrachlorononane has been used in a variety of scientific research applications, including organic synthesis, material science, and environmental chemistry. In organic synthesis, 1,1,1,9-Tetrachlorononane is used as a reagent for the preparation of various organic compounds such as aldehydes, ketones, and carboxylic acids. In material science, 1,1,1,9-Tetrachlorononane is used as a precursor for the synthesis of polymeric materials such as polycarbonates and polyesters. In environmental chemistry, 1,1,1,9-Tetrachlorononane is used as a surrogate for polychlorinated biphenyls (PCBs) in studies of environmental contamination.
Propiedades
Número CAS |
1561-48-4 |
|---|---|
Nombre del producto |
1,1,1,9-Tetrachlorononane |
Fórmula molecular |
C9H16Cl4 |
Peso molecular |
266 g/mol |
Nombre IUPAC |
1,1,1,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-8-6-4-2-1-3-5-7-9(11,12)13/h1-8H2 |
Clave InChI |
PVWUJBDIDCVQCR-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
SMILES canónico |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
Otros números CAS |
1561-48-4 |
Sinónimos |
1,1,1,9-Tetrachlorononane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



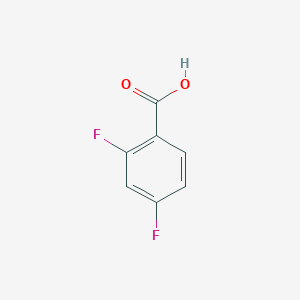
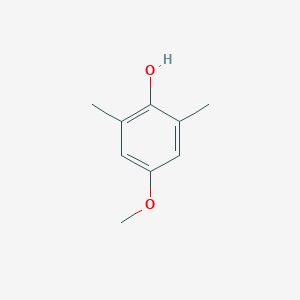
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
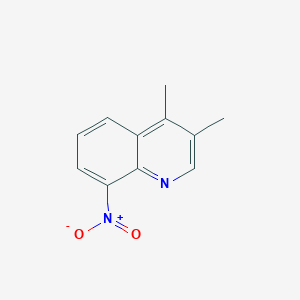
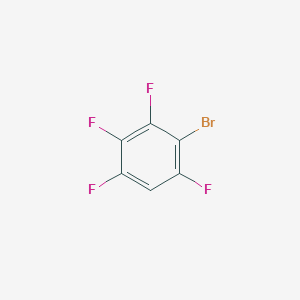
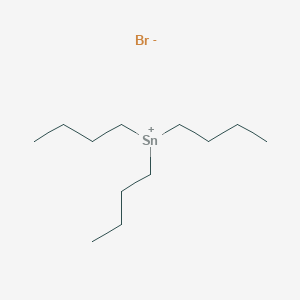
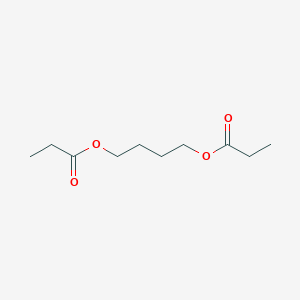
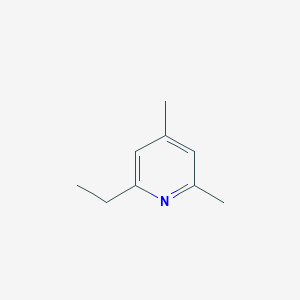
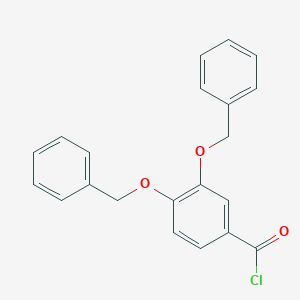
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
